5-yodo-2-metil-1H-imidazol

Descripción general

Descripción

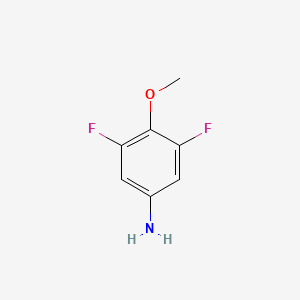

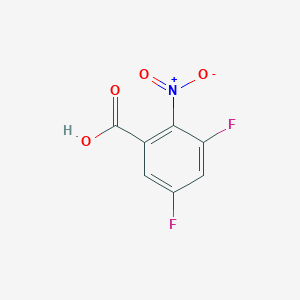

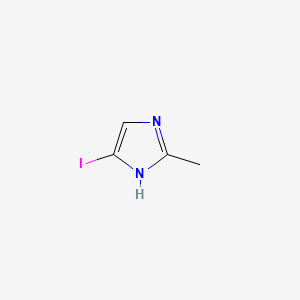

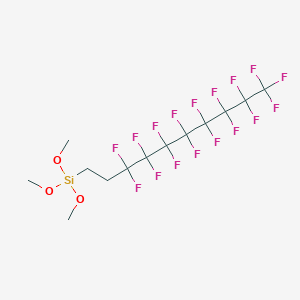

5-Iodo-2-methyl-1H-imidazole is a halogenated heterocycle . It has the empirical formula C4H5IN2 and a molecular weight of 208.00 . It is a solid substance .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines , and the reaction of 2-bromoacetophenones with aldehydes, primary amines, and ammonium acetate .Molecular Structure Analysis

The SMILES string for 5-iodo-2-methyl-1H-imidazole is Cc1ncc(I)[nH]1 . The InChI is 1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . They are involved in various chemical reactions, including bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis

5-Iodo-2-methyl-1H-imidazole is a solid substance . It has a molecular weight of 208.00 .Aplicaciones Científicas De Investigación

Agentes Antibacterianos y Antimtuberculosos

5-yodo-2-metil-1H-imidazol: los derivados se han explorado por su potencial como agentes antibacterianos y antimtuberculosos. El anillo imidazol es una estructura central en muchos compuestos farmacológicamente activos, y su modificación puede conducir a propiedades antibacterianas significativas . Estos derivados pueden diseñarse para dirigirse a cepas bacterianas específicas, incluidas las variedades resistentes a los fármacos, lo que ofrece una nueva vía para el tratamiento de infecciones.

Aplicaciones Antiinflamatorias

Se sabe que la porción imidazol exhibe propiedades antiinflamatorias. Como tal, compuestos como This compound pueden sintetizarse para desarrollar nuevos fármacos antiinflamatorios. Estos podrían tratar potencialmente afecciones como la artritis, donde la inflamación juega un papel clave en el proceso de la enfermedad .

Actividad Antitumoral

La investigación ha indicado que los derivados del imidazol pueden poseer actividad antitumoral. Al incorporar This compound en los diseños de fármacos, los científicos buscan crear nuevos agentes quimioterapéuticos que puedan inhibir el crecimiento de las células cancerosas o inducir la apoptosis .

Potencial Antidiabético

Los compuestos imidazol han mostrado promesa en el tratamiento de la diabetesThis compound podría utilizarse para sintetizar nuevos fármacos que regulen los niveles de azúcar en sangre o mejoren la sensibilidad a la insulina, proporcionando opciones adicionales para el manejo de la diabetes .

Propiedades Antivirales y Antioxidantes

La versatilidad estructural del imidazol permite el desarrollo de agentes antivirales y antioxidantesThis compound puede ser un precursor en la creación de compuestos que protegen las células del estrés oxidativo o inhiben la replicación viral, lo cual es crucial en la lucha contra las enfermedades virales .

Química de Coordinación y Ciencia de Materiales

En química de coordinación, This compound puede actuar como un ligando, formando complejos con varios metales. Estos complejos pueden tener diversas aplicaciones, incluyendo catálisis, reconocimiento molecular y el desarrollo de nuevos materiales .

Mecanismo De Acción

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It’s suggested that imidazole compounds can disrupt cellular membranes, which could potentially lead to cell death

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that 5-iodo-2-methyl-1H-imidazole may have good bioavailability.

Result of Action

Some imidazole compounds have been reported to display remarkable antifungal activity, suggesting that 5-iodo-2-methyl-1h-imidazole may have similar effects .

Safety and Hazards

Direcciones Futuras

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Análisis Bioquímico

Biochemical Properties

5-Iodo-2-methyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the heme iron atom of ferric cytochrome P450, influencing the enzyme’s activity . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 5-iodo-2-methyl-1H-imidazole can form complexes with transition metals, which can further modulate its biochemical properties .

Cellular Effects

The effects of 5-iodo-2-methyl-1H-imidazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt membrane integrity, leading to altered cell function . This disruption can affect various cellular processes, including signal transduction and metabolic pathways. Moreover, 5-iodo-2-methyl-1H-imidazole has been shown to impact the expression of specific genes, thereby influencing cellular behavior and function .

Molecular Mechanism

At the molecular level, 5-iodo-2-methyl-1H-imidazole exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to the heme group of cytochrome P450, leading to enzyme inhibition or activation . Additionally, 5-iodo-2-methyl-1H-imidazole can interact with other proteins and enzymes, modulating their activity and function. These interactions can result in changes in gene expression and cellular metabolism, further influencing the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-iodo-2-methyl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-iodo-2-methyl-1H-imidazole can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 5-iodo-2-methyl-1H-imidazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function . At high doses, 5-iodo-2-methyl-1H-imidazole can become toxic, leading to adverse effects on cellular processes and overall health . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to toxicity or reduced efficacy .

Metabolic Pathways

5-Iodo-2-methyl-1H-imidazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 5-iodo-2-methyl-1H-imidazole can impact the levels of specific metabolites, further influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of 5-iodo-2-methyl-1H-imidazole within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, 5-iodo-2-methyl-1H-imidazole can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions can further modulate the compound’s biochemical effects and overall activity .

Subcellular Localization

The subcellular localization of 5-iodo-2-methyl-1H-imidazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-iodo-2-methyl-1H-imidazole can localize to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, the compound’s localization can affect its interactions with other biomolecules, further modulating its biochemical activity .

Propiedades

IUPAC Name |

5-iodo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDSLMWYUQACGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383268 | |

| Record name | 5-iodo-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73746-45-9 | |

| Record name | 5-Iodo-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73746-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-iodo-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)